trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H16O4 It is characterized by a cyclopentane ring substituted with a methoxybenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via Friedel-Crafts acylation, where methoxybenzoyl chloride reacts with the cyclopentane ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group of the methoxybenzoyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, where the methoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products:
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the original substituents.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity Studies: Researchers investigate the biological activity of the compound and its derivatives, including potential antimicrobial and anti-inflammatory properties.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly for its structural features that may interact with biological targets.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The methoxybenzoyl group and carboxylic acid group play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
- trans-2-(2-Hydroxybenzoyl)cyclopentane-1-carboxylic acid
- trans-2-(2-Chlorobenzoyl)cyclopentane-1-carboxylic acid
- trans-2-(2-Nitrobenzoyl)cyclopentane-1-carboxylic acid
Comparison:
- Structural Differences: The primary differences lie in the substituents on the benzoyl group (e.g., methoxy, hydroxy, chloro, nitro).
- Chemical Properties: These differences in substituents can significantly affect the compound’s chemical properties, such as polarity, reactivity, and stability.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the substituents, influencing their potential applications in medicine and biology.
Uniqueness: trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the methoxy group, which can impart specific electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(1R,2R)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKBVCIQBYRCMJ-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641325 |
Source
|
Record name | (1R,2R)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-82-4 |
Source
|
Record name | (1R,2R)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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